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Compound of Interest

Compound Name: 4-Methylcyclohexylamine

Cat. No.: B030895 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methylcyclohexylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in

drug development and analytical chemistry, offering detailed data, experimental protocols, and

visualizations to aid in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-
Methylcyclohexylamine. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment of the hydrogen and carbon atoms, respectively. The data presented

here is a compilation from various sources and may represent a mixture of cis and trans

isomers.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Methylcyclohexylamine shows characteristic signals for the

protons on the cyclohexane ring and the methyl group. The chemical shifts can vary slightly

depending on the solvent and the isomeric (cis/trans) composition.
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Assignment
Chemical Shift (δ) in

ppm
Multiplicity Notes

H on C-N ~ 2.5 - 3.0 Multiplet

The proton attached

to the carbon bearing

the amino group.

Ring CH₂ ~ 1.0 - 1.9 Multiplet

Overlapping signals

from the methylene

protons on the

cyclohexane ring.

Ring CH ~ 1.4 - 1.7 Multiplet
Proton on the carbon

with the methyl group.

NH₂ ~ 1.1 - 1.6 Broad Singlet

Chemical shift is

variable and

dependent on

concentration and

solvent. Can be

exchanged with D₂O.

[1][2][3]

CH₃ ~ 0.8 - 1.0 Doublet

The methyl group

protons, split by the

adjacent methine

proton.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of 4-
Methylcyclohexylamine. The chemical shifts for the trans isomer are presented below.
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Assignment Chemical Shift (δ) in ppm (trans-isomer)

C-N ~ 50-55

Ring CH₂ ~ 25-35

Ring CH ~ 30-35

CH₃ ~ 20-25

Note: Specific peak assignments for a mixture of cis and trans isomers can be complex and

may require 2D NMR techniques for full elucidation.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an amine like 4-Methylcyclohexylamine is as

follows:[4][5][6][7]

Sample Preparation:

Weigh approximately 5-10 mg of 4-Methylcyclohexylamine.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is common.

Number of Scans: 8 to 16 scans are generally sufficient.

Relaxation Delay (d1): 1-2 seconds.

Spectral Width: A range of 0 to 12 ppm is typically adequate.
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Referencing: The spectrum is referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain a

spectrum with singlets for each carbon.

Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to

the lower natural abundance of ¹³C.

Relaxation Delay (d1): 2-5 seconds.

Spectral Width: A typical range is 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Identify and report the chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4-
Methylcyclohexylamine, the key characteristic absorptions are associated with the N-H and

C-N bonds of the primary amine and the C-H bonds of the alkyl framework.[1][2][3][8]

2.1. IR Spectral Data
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Vibrational Mode
Frequency Range

(cm⁻¹)
Intensity Notes

N-H Stretch

(asymmetric &

symmetric)

3300 - 3500 Medium, Sharp

Primary amines show

two bands in this

region.[1][2][3][8]

C-H Stretch (sp³ CH,

CH₂, CH₃)
2850 - 2960 Strong

Characteristic of the

cyclohexyl and methyl

groups.

N-H Bend (scissoring) 1580 - 1650 Medium

A characteristic

absorption for primary

amines.[8]

C-N Stretch (aliphatic

amine)
1020 - 1250 Medium to Weak [8]

N-H Wag 665 - 910 Broad, Strong

Observed for primary

and secondary

amines.[8]

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like 4-
Methylcyclohexylamine is using Attenuated Total Reflectance (ATR) or a neat sample

between salt plates.

ATR-FTIR Spectroscopy:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory (e.g., with a diamond or zinc selenide crystal).

Sample Application: Place a small drop of liquid 4-Methylcyclohexylamine directly onto

the ATR crystal.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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Sample Scan: Acquire the spectrum of the sample. The instrument software will

automatically subtract the background.

Data Collection: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio

over a range of 4000 to 400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

the measurement.

Neat Sample (Salt Plates):

Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

Mount the plates in the spectrometer's sample holder.

Acquire the spectrum as described above.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 4-Methylcyclohexylamine (C₇H₁₅N), the molecular weight is 113.20 g/mol

.[9]

3.1. Mass Spectral Data

The electron ionization (EI) mass spectrum of 4-Methylcyclohexylamine is characterized by a

molecular ion peak and several fragment ions.
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m/z (mass-to-charge

ratio)
Relative Intensity Proposed Fragment Notes

113 Moderate [C₇H₁₅N]⁺• Molecular ion (M⁺•).[9]

98 Low [M - CH₃]⁺
Loss of a methyl

group.

84 Moderate
[M - C₂H₅]⁺ or ring

fragmentation

56
High (often base

peak)
[C₃H₆N]⁺

α-cleavage with loss

of a C₄H₉ radical.[9]

43 High [C₃H₇]⁺ Alkyl fragment.[9]

30 Moderate [CH₄N]⁺

Characteristic

fragment for primary

amines.

The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an

odd nominal molecular weight, which is consistent with the molecular ion of 4-
Methylcyclohexylamine at m/z 113.[10][11]

3.2. Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile amine like 4-Methylcyclohexylamine is using Gas

Chromatography-Mass Spectrometry (GC-MS) with electron ionization.[12][13]

Sample Preparation:

Prepare a dilute solution of 4-Methylcyclohexylamine (e.g., 10-100 µg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC):

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is suitable.
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Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which

is heated to ensure volatilization.

Temperature Program: A temperature gradient is used to separate the components of the

sample as they pass through the column. A typical program might start at 50°C and ramp

up to 250°C.

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry (MS):

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the

molecules eluting from the GC column.

Mass Analyzer: A quadrupole or ion trap analyzer separates the resulting ions based on

their mass-to-charge ratio.

Detection: The detector records the abundance of each ion.

Mass Range: The spectrum is typically scanned over a mass range of m/z 30 to 300.

Visualizations
4.1. Spectroscopic Analysis Workflow

4.2. Mass Spectrometry Fragmentation of 4-Methylcyclohexylamine

This diagram illustrates the primary fragmentation pathway (α-cleavage) of 4-
Methylcyclohexylamine in an EI mass spectrometer.
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α-Cleavage

4-Methylcyclohexylamine
[C₇H₁₅N]⁺•
m/z = 113

[C₃H₆N]⁺
m/z = 56 (Base Peak)

- •C₄H₉

•C₄H₉

(Butyl Radical)

Click to download full resolution via product page

Caption: Key fragmentation of 4-Methylcyclohexylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://www.benchchem.com/product/b030895#spectroscopic-data-of-4-methylcyclohexylamine-nmr-ir-ms
https://www.benchchem.com/product/b030895#spectroscopic-data-of-4-methylcyclohexylamine-nmr-ir-ms
https://www.benchchem.com/product/b030895#spectroscopic-data-of-4-methylcyclohexylamine-nmr-ir-ms
https://www.benchchem.com/product/b030895#spectroscopic-data-of-4-methylcyclohexylamine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b030895?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

